5-HT1A modulator 2 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

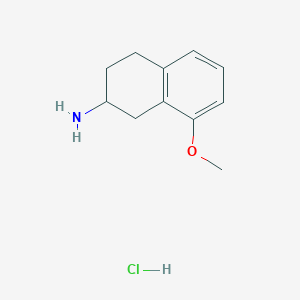

8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFOHXLSNDZEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959602 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3880-76-0 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of a 5-HT1A Receptor Modulator of the 1,3,8-Triazaspiro[4.5]decan-4-one Class

Disclaimer: The specific compound designated as "5-HT1A modulator 2 hydrochloride" could not be definitively identified in publicly available scientific literature. The following technical guide is based on a representative and well-characterized analogue from the 1,3,8-triazaspiro[4.5]decan-4-one chemical series, which are known to act as potent 5-HT1A receptor modulators. The methodologies, data, and visualizations presented are derived from established scientific principles and published data on analogous compounds to provide a comprehensive and instructive resource for researchers, scientists, and drug development professionals.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for a range of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia. Modulators of the 5-HT1A receptor can exhibit agonist, partial agonist, or antagonist activity, leading to varied pharmacological effects. The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has emerged as a privileged structure in the design of potent and selective 5-HT1A receptor ligands. This guide provides a detailed overview of the synthesis, characterization, and pharmacological evaluation of a representative 5-HT1A modulator from this class.

Synthesis

The synthesis of the target compound, a derivative of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is typically achieved through a multi-step synthetic route. A general and adaptable synthetic scheme is presented below.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the target modulator.

Experimental Protocol: Synthesis of a Representative 1,3,8-Triazaspiro[4.5]decan-4-one Derivative

Step 1: Synthesis of the Spiro-Amine Intermediate

-

To a stirred solution of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 3.0 eq).

-

Add a solution of 2-(2,3-dihydrobenzo[b][1][2]dioxin-5-yloxy)ethyl methanesulfonate (1.2 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure spiro-amine intermediate.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified spiro-amine intermediate (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

To this solution, add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

A precipitate will form. Continue stirring for 30 minutes.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.

Characterization

The synthesized compound is characterized using a variety of analytical and spectroscopic techniques to confirm its identity, purity, and structure.

Physicochemical and Spectroscopic Data

| Parameter | Data |

| Molecular Formula | C25H30ClN3O4 |

| Molecular Weight | 488.0 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 220-225 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.85 (s, 1H), 7.20-7.35 (m, 5H), 6.80-6.95 (m, 3H), 4.20-4.30 (m, 4H), 3.40-3.60 (m, 4H), 3.10-3.30 (m, 4H), 2.80-3.00 (m, 4H), 1.80-2.00 (m, 4H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 175.2, 158.5, 143.1, 142.8, 138.5, 129.2, 122.5, 121.8, 118.9, 117.5, 115.3, 67.8, 64.5, 64.2, 58.1, 52.3, 48.5, 35.2 |

| Mass Spectrometry (ESI+) m/z | 452.2 [M+H]⁺ (for free base) |

| Purity (HPLC) | >98% |

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed by reverse-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

Pharmacological Characterization

The pharmacological activity of the synthesized modulator is evaluated through in vitro binding and functional assays to determine its affinity and efficacy at the 5-HT1A receptor.

5-HT1A Receptor Signaling Pathway

Caption: Simplified 5-HT1A receptor signaling pathway.

In Vitro Pharmacological Data

| Assay | Result |

| 5-HT1A Receptor Binding Affinity (Ki) | 53 nM |

| Functional Activity (EC50 in [³⁵S]GTPγS assay) | 150 nM |

| Intrinsic Activity | Partial Agonist |

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Non-specific binding control: 10 µM 5-HT or another suitable 5-HT1A ligand.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of [³H]8-OH-DPAT (typically at its Kd value).

-

A range of concentrations of the test compound.

-

For non-specific binding wells, add 10 µM 5-HT.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Pharmacological Characterization

References

- 1. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(Alkylamino)tetralin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(alkylamino)tetralin derivatives, a significant class of compounds in medicinal chemistry. These molecules, structurally related to the neurotransmitter serotonin, are pivotal in the development of agents targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (DA) receptors. This document details their synthesis, analytical characterization, and structure-activity relationships (SAR), with a focus on their interaction with the 5-HT1A receptor. Quantitative binding data are summarized, and key experimental protocols are provided to support further research and development in this area.

Introduction

The 2-(alkylamino)tetralin scaffold is a privileged structure in neuropharmacology. The prototypical compound, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a potent and selective 5-HT1A receptor agonist that has been instrumental in characterizing this receptor subtype.[1][2] Derivatives of this core structure have been extensively synthesized and evaluated to explore their therapeutic potential for conditions such as anxiety, depression, and Parkinson's disease.[2][3] This guide focuses on the key chemical properties that govern their biological activity, providing a foundational resource for professionals in drug discovery and development.

Synthesis and Analytical Characterization

The synthesis of 2-(alkylamino)tetralin derivatives typically involves the introduction of the alkylamino group onto a pre-formed tetralin ring system.

General Synthetic Routes

A common synthetic strategy begins with a substituted 2-tetralone. The amino group is introduced via reductive amination, where the tetralone is reacted with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. Subsequent modifications, such as alterations to ring substituents, can be performed using various organic reactions, including palladium-catalyzed cross-coupling reactions for C8-substituted analogs.[4]

Analytical Characterization

The structural confirmation of newly synthesized 2-(alkylamino)tetralin derivatives relies on a suite of standard analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the carbon-hydrogen framework of the molecule.[5]

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups such as N-H (for secondary amines) and C-N bonds.[5]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.[5]

-

Elemental Analysis: Determines the elemental composition of the compound.

Chemical Properties and Structure-Activity Relationships (SAR)

The interaction of 2-(alkylamino)tetralin derivatives with their biological targets, primarily the 5-HT1A receptor, is highly dependent on their three-dimensional structure and the nature of their substituents.

The N-Alkyl Substituent

The size and nature of the alkyl groups on the nitrogen atom are critical for receptor affinity and intrinsic activity.

-

Size and Branching: For 5-HT1A agonism, di-n-propyl substitution on the amine is often optimal, as seen in 8-OH-DPAT.[2][6] Monoalkyl derivatives or compounds with smaller substituents (e.g., dimethyl, diethyl) tend to be less potent.[6] Substituents larger than propyl (e.g., butyl, benzyl) or those with branching can lead to decreased or abolished activity in certain functional assays, although they may retain significant binding affinity.[1][6]

-

Tertiary vs. Secondary Amines: Studies have shown that both secondary and tertiary amines can exhibit high affinity for central 5-HT1A binding sites, suggesting the receptor can accommodate both.[1]

Substitution on the Tetralin Ring

Modifications to the aromatic portion of the tetralin ring significantly influence receptor interaction.

-

C8-Position: An oxygen-containing substituent at the 8-position (e.g., hydroxyl or methoxy) was initially thought to be crucial for high 5-HT1A affinity. However, subsequent studies have demonstrated that an unsubstituted 8-position is also well-tolerated, and potent ligands without the C8-oxygen have been developed.[1] A variety of other C8-substituents, including acetyl and methoxycarbonyl groups, can yield potent 5-HT1A agonists.[4] Conversely, a carboxy substituent at this position abolishes affinity.[4]

-

Other Positions (C5, C6, C7): Substitution at other positions on the aromatic ring can modulate activity and selectivity for different receptor subtypes. For example, the antidepressant sertraline is a 1-amino-4-aryltetralin derivative.[3]

Stereochemistry

The stereochemistry at the C2 position of the tetralin ring is a key determinant of biological activity. For 8-OH-DPAT, the (R)-enantiomer is the more potent 5-HT1A agonist, indicating a specific stereochemical requirement by the receptor.[2]

Quantitative Data Summary

The following tables summarize the receptor binding affinities for a selection of 2-(alkylamino)tetralin derivatives at the 5-HT1A receptor. Affinity is typically expressed as the inhibition constant (Ki), where a lower value indicates higher affinity.

Table 1: 5-HT1A Receptor Binding Affinities of N-Substituted 2-Aminotetralin Derivatives

| Compound | N-Substituent | 8-Position Substituent | Ki (nM) | Reference |

| 8-OH-DPAT | di-n-propyl | -OH | 1.2 | [1] |

| Analog 1 | 3-phenylpropyl | -OH | 1.9 | [1] |

Table 2: 5-HT1A Receptor Binding Affinities of C8-Substituted 2-(Dipropylamino)tetralin Derivatives

| C8-Substituent | Ki (nM) | Activity Profile | Reference |

| -OH | 0.7 - 1.2 | Potent Agonist | [1][4] |

| -COOCH₃ | (in range 0.7-130) | Potent Agonist | [4] |

| -COCH₃ | (in range 0.7-130) | Potent Agonist | [4] |

| -COOH | No Affinity | Inactive | [4] |

| -H | (Affinity comparable to -OH) | High Affinity | [1] |

Note: A range of Ki values from 0.7 to 130 nM was reported for a series of C8-substituted derivatives.[4]

Experimental Methodologies

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. Below are standardized methodologies for the synthesis and pharmacological evaluation of 2-(alkylamino)tetralin derivatives.

General Protocol for Synthesis via Reductive Amination

-

Reaction Setup: Dissolve the starting 2-tetralone (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as methanol or dichloroethane.

-

Formation of Imine/Enamine: Add a dehydrating agent like acetic acid (catalytic amount) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium or enamine intermediate.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise to the mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by adding a dilute aqueous base (e.g., NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the desired 2-(alkylamino)tetralin derivative.

Protocol for 5-HT1A Receptor Radioligand Binding Assay

This protocol is based on competition experiments with [³H]-8-OH-DPAT.[1][4]

-

Tissue Preparation: Homogenize rat hippocampal or cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation.

-

Assay Incubation: Resuspend the final membrane pellet in assay buffer. In assay tubes, combine the membrane suspension, the radioligand [³H]-8-OH-DPAT (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the unlabeled test compound.

-

Nonspecific Binding: To determine nonspecific binding, run a parallel set of tubes containing a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating the bound from free radioligand. Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Diagrams illustrating key workflows and pathways provide a clear visual summary of the processes involved in the study of these compounds.

Caption: General workflow for the synthesis of 2-(alkylamino)tetralin derivatives.

References

- 1. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Hydroxy-2-(alkylamino)tetralins and related compounds as central 5-hydroxytryptamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Dawn of Precision Psychopharmacology: A Technical Guide to the Mechanism of Action of Novel 5-HT1A Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 1A (5-HT1A) receptor, a key regulator of mood, cognition, and neuronal activity, remains a high-priority target for the development of therapeutics for a spectrum of neuropsychiatric disorders.[1] However, the clinical efficacy of early-generation 5-HT1A receptor ligands has been hampered by a lack of specificity, partial agonism, and a failure to differentiate between distinct receptor populations that mediate therapeutic effects versus side effects.[1][2] A new era in 5-HT1A receptor pharmacology is being defined by the principle of functional selectivity or biased agonism . This paradigm posits that a ligand can preferentially activate specific downstream signaling pathways coupled to the same receptor, opening the door for exquisitely tailored medicines. This technical guide provides an in-depth exploration of the core mechanisms of action of novel 5-HT1A receptor modulators, with a focus on biased agonists that promise enhanced efficacy and improved safety profiles. We will detail the intricate signaling cascades of the 5-HT1A receptor, present quantitative pharmacological data for key novel compounds, provide detailed experimental protocols for their characterization, and visualize these complex systems using logical diagrams.

The 5-HT1A Receptor: A Tale of Two Populations

The 5-HT1A receptor's physiological role is dictated by its location. It exists as two functionally distinct populations:

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus.[3] Their activation provides a negative feedback mechanism, inhibiting neuron firing and reducing the synthesis and release of serotonin (5-HT).[4] Chronic activation of these autoreceptors by traditional antidepressants is thought to contribute to the delayed onset of their therapeutic effects.[5]

-

Postsynaptic Heteroreceptors: Widely distributed in various brain regions, including the prefrontal cortex, hippocampus, and amygdala.[5] Activation of these receptors on non-serotonergic neurons is predominantly linked to the desired anxiolytic and antidepressant effects of 5-HT1A agonists.[4][5]

The development of novel modulators aims to exploit these differences, selectively targeting postsynaptic heteroreceptors while minimizing the engagement of presynaptic autoreceptors.[1][3]

Core Signaling Mechanisms: Beyond Simple Inhibition

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that canonically couples to inhibitory Gαi/o proteins.[6] However, its signaling repertoire is far more complex, involving multiple pathways that can be differentially engaged by biased agonists.

Canonical Gαi/o-Mediated Pathway

Upon agonist binding, the 5-HT1A receptor activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a ubiquitous second messenger.[6] This is the classical and most well-characterized signaling pathway for this receptor.

Gβγ-Mediated Pathways

The dissociation of the G-protein heterotrimer also liberates the Gβγ subunit complex, which can activate its own set of downstream effectors:

-

G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: Activation of GIRK channels leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.[7]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and neurogenesis.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key regulators of neuroplasticity and cellular growth. Activation of the ERK pathway is increasingly recognized as a vital component of the therapeutic action of antidepressants.[5]

β-Arrestin-Mediated Signaling

β-arrestins are scaffolding proteins that were initially understood to mediate GPCR desensitization and internalization. It is now clear that they also initiate their own wave of signaling, independent of G-proteins.[8] For the 5-HT1A receptor, β-arrestin can act as a scaffold to facilitate ERK activation, contributing to the overall signaling profile of a given ligand.[8][9]

The concept of biased agonism hinges on a ligand's ability to stabilize a receptor conformation that preferentially engages one of these pathways (e.g., G-protein activation) over another (e.g., β-arrestin recruitment).[3]

Profiles of Novel 5-HT1A Receptor Modulators

A new generation of highly selective and efficacious agonists has advanced the study of biased agonism at the 5-HT1A receptor.[3] These compounds show distinct profiles in their ability to activate G-protein signaling versus other cellular responses like ERK phosphorylation.[3]

-

NLX-101 (F15599): This compound is a potent and selective 5-HT1A receptor full agonist that displays a strong bias for postsynaptic receptors.[10] In terms of its functional selectivity, NLX-101 preferentially activates and phosphorylates ERK1/2 over the inhibition of adenylyl cyclase or receptor internalization.[10] It also shows a preference for activating the Gαi subtype over the Gαo subtype.[10] This profile translates to potent antidepressant-like and pro-cognitive effects in animal models.[1]

-

NLX-112 (Befiradol, F13640): In contrast to NLX-101, NLX-112 is a full agonist that potently activates both presynaptic and postsynaptic 5-HT1A receptors.[3][11] Its unbiased or less biased nature makes it a powerful tool for inhibiting serotonergic neuron activity. This profile has shown significant promise in animal models of L-DOPA-induced dyskinesia in Parkinson's disease.[4][11][12]

Data Presentation: Quantitative Pharmacology

The following tables summarize the in vitro pharmacological profiles of key reference and novel 5-HT1A receptor modulators. Data is compiled from multiple sources and should be interpreted with consideration for inter-assay variability.

Table 1: Receptor Binding Affinity (Ki) of 5-HT1A Modulators

| Compound | Ki (nM) at human 5-HT1A | Primary Reference(s) |

| 8-OH-DPAT | 0.4 - 1.2 | [13] |

| Buspirone | 3.2 - 10 | [14] |

| NLX-101 (F15599) | 0.4 - 3.4 | [13] |

| NLX-112 (Befiradol) | 0.1 - 0.7 | [15][16] |

| Serotonin (5-HT) | 1.0 - 3.2 | [15] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of 5-HT1A Modulators in G-Protein Activation ([³⁵S]GTPγS Binding)

| Compound | EC50 (nM) | Emax (% of Serotonin) | Primary Reference(s) |

| 8-OH-DPAT | 1.5 - 5.0 | 90 - 100% | [13] |

| Buspirone | 10 - 30 | ~50% (Partial Agonist) | [14] |

| NLX-101 (F15599) | 0.3 - 1.0 | ~100% (Full Agonist) | [13] |

| NLX-112 (Befiradol) | 0.2 - 0.8 | ~100% (Full Agonist) | [14][15] |

| Serotonin (5-HT) | 2.0 - 10 | 100% (Reference) | [13][15] |

Table 3: Functional Selectivity Profile of Novel 5-HT1A Modulators

| Compound | Pathway | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) | Bias vs. cAMP/β-arrestin | Primary Reference(s) |

| NLX-101 (F15599) | pERK1/2 | 0.2 | ~100% | Preferential activation | [10][17] |

| cAMP Inhibition | 1.0 | ~100% | - | [17] | |

| β-arrestin | 10 - 20 | Partial Agonist | - | [17][18] | |

| NLX-112 (Befiradol) | pERK1/2 | ~1.0 | ~100% | Relatively balanced | [3][18] |

| cAMP Inhibition | ~0.5 | ~100% | - | [15] | |

| β-arrestin | ~5.0 | ~100% | - | [18] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the characterization of novel modulators. Below are protocols for key in vitro assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.

-

-

Assay Procedure:

-

In a 96-well plate, combine:

-

50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of radioligand (e.g., [³H]8-OH-DPAT at a final concentration of ~1.0 nM).

-

100 µL of diluted cell membranes (e.g., 10-20 µg protein/well).

-

-

For non-specific binding (NSB) determination, use a saturating concentration of a known ligand (e.g., 10 µM unlabeled serotonin).

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Allow filters to dry, then add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 (concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[19]

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described in section 5.1.1.

-

Assay Procedure:

-

In a 96-well plate, combine:

-

50 µL of test compound at various concentrations.

-

100 µL of cell membranes (20-40 µg protein) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

50 µL of GDP (final concentration ~30 µM).

-

-

Pre-incubate for 20 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash filters and measure radioactivity as described previously.

-

-

Data Analysis:

-

Subtract basal binding (no agonist) from all values.

-

Plot the stimulated binding against the log concentration of the agonist.

-

Determine EC50 (potency) and Emax (efficacy) values using non-linear regression. Emax is often expressed as a percentage of the maximal stimulation produced by a reference full agonist like serotonin.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Stimulation:

-

Plate cells (e.g., HEK293 expressing h5-HT1A) and grow to ~80-90% confluency.

-

Serum-starve the cells for 12-18 hours to reduce basal ERK phosphorylation.

-

Treat cells with various concentrations of the test agonist for a specific time (typically 5-15 minutes at 37°C).

-

-

Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape and collect lysates, then centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated ERK1/2 (e.g., rabbit anti-pERK1/2, 1:1000 dilution).

-

Wash the membrane with TBST and incubate for 1 hour with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Normalization and Analysis:

-

Strip the membrane and re-probe with a primary antibody against total ERK1/2 (e.g., mouse anti-total-ERK, 1:1000 dilution) to control for protein loading.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of pERK to total ERK for each sample and plot the fold-change over basal against the log concentration of the agonist to determine EC50 and Emax.

-

Conclusion and Future Directions

The development of biased agonists for the 5-HT1A receptor represents a paradigm shift in the pursuit of more effective and safer treatments for neuropsychiatric disorders. By dissecting the complex signaling networks of the 5-HT1A receptor and designing molecules that selectively engage therapeutically relevant pathways, it is possible to dissociate desired clinical outcomes from unwanted side effects. Novel modulators like NLX-101 and NLX-112 exemplify this approach, demonstrating distinct preclinical profiles that suggest utility in depression and Parkinson's disease, respectively.[1][3] The continued application of the detailed pharmacological and molecular techniques described in this guide will be essential for identifying and optimizing the next generation of precision-targeted 5-HT1A receptor modulators, bringing new hope to patients with CNS disorders.

References

- 1. From Receptor Selectivity to Functional Selectivity: The Rise of Biased Agonism in 5-HT1A Receptor Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK and β-arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 10. F-15599 - Wikipedia [en.wikipedia.org]

- 11. NLX-112 - Neurolixis [neurolixis.com]

- 12. NLX‐112 Randomized Phase 2A Trial: Safety, Tolerability, Anti‐Dyskinetic, and Anti‐Parkinsonian Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NLX-112, a highly selective 5-HT1A receptor biased agonist, does not exhibit misuse potential in male rats or macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

5-HT1A Modulator 2 Hydrochloride: A Technical Guide to Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-HT1A modulator 2 hydrochloride, focusing on its binding affinity, the experimental protocols for its determination, and the associated signaling pathways. This document is intended to serve as a comprehensive resource for professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.

Core Data: Binding Affinity

This compound, a derivative of the well-characterized 5-HT1A agonist 8-OH-DPAT, demonstrates significant affinity for the serotonin 1A (5-HT1A) receptor. The inhibitory constant (Ki) is a critical measure of a ligand's binding affinity to a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Ki Value (nM) |

| This compound | 5-HT1A | 53 |

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the Ki value for this compound is typically achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled test compound (the modulator) to displace a radiolabeled ligand that is known to bind with high affinity to the 5-HT1A receptor.

Materials and Reagents:

-

Membrane Preparation: Rat hippocampal membranes or cell lines expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligand: Typically [³H]8-OH-DPAT or [³H]5-CT (5-carboxamidotryptamine).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled standard ligand, such as serotonin (5-HT) or unlabeled 8-OH-DPAT.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl₂ or CaCl₂.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in an appropriate buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is performed in microtiter plates. To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the test compound (this compound).

-

For determining non-specific binding, a saturating concentration of the non-labeled standard is added instead of the test compound.

-

The reaction is initiated by the addition of the membrane preparation.

-

-

Incubation: The plates are incubated, typically at room temperature or 37°C, for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualization of Experimental Workflow

Radioligand Binding Assay Workflow

Signaling Pathways of the 5-HT1A Receptor

The 5-HT1A receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by an agonist, or modulation by a compound like this compound, initiates a cascade of intracellular signaling events.

The primary signaling mechanism of the 5-HT1A receptor involves its coupling to inhibitory G proteins, specifically the Gi and Go subtypes. This coupling leads to two main downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). A decrease in cAMP levels subsequently leads to reduced activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The βγ-subunits of the dissociated G protein can directly interact with and modulate the activity of ion channels. A key effect is the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. Additionally, the βγ-subunits can inhibit voltage-gated Ca²⁺ channels, further reducing neuronal activity.

Visualization of 5-HT1A Receptor Signaling

5-HT1A Receptor Signaling Pathway

Structure-Activity Relationship of 8-OH-DPAT Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) analogs, focusing on their interactions with the serotonin 5-HT1A and 5-HT7 receptors. 8-OH-DPAT is a prototypical 5-HT1A receptor agonist that has been instrumental in neuropharmacological research.[1][2] Its discovery and characterization paved the way for a deeper understanding of the role of the 5-HT1A receptor in various physiological and pathological processes.[1] However, it was later discovered that 8-OH-DPAT also exhibits significant affinity for the 5-HT7 receptor, broadening its pharmacological profile.[2] This dual activity has spurred the development of analogs with modified selectivity and functional properties, offering valuable tools for dissecting the distinct roles of these two important serotonin receptors and for the development of novel therapeutics.

This guide provides a comprehensive overview of the SAR of 8-OH-DPAT analogs, presenting quantitative binding and functional data in structured tables, detailing the experimental protocols used to generate this data, and visualizing the key signaling pathways and experimental workflows.

Core Structure-Activity Relationships

The core structure of 8-OH-DPAT, a 2-aminotetralin, offers several points for chemical modification to explore the SAR at 5-HT1A and 5-HT7 receptors. These modifications primarily involve the aromatic ring, the hydroxyl group, and the N,N-dipropylamino group.

Modifications on the Tetralin Ring

Substitution on the aromatic ring of the tetralin scaffold has a significant impact on the affinity and selectivity of 8-OH-DPAT analogs. The position of the hydroxyl group is critical, with the 8-hydroxy substitution being optimal for high 5-HT1A receptor affinity.

Modifications of the N-Alkyl Substituents

The nature of the N-alkyl substituents on the amino group plays a crucial role in determining the affinity and efficacy of the analogs. The two n-propyl groups in 8-OH-DPAT are key for its high affinity and agonist activity at the 5-HT1A receptor.

Quantitative Data on 8-OH-DPAT Analogs

The following tables summarize the binding affinities (Ki) of a series of 5-substituted-2-aminotetralin (5-SAT) analogs, which are derivatives of 8-OH-DPAT, at human 5-HT1A and 5-HT7 receptors.[3]

Table 1: Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralin Analogs at Human 5-HT1A and 5-HT7 Receptors [3]

| Compound | R | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) |

| 1 | H | 0.8 | 10 |

| 2 | F | 1.2 | 8.4 |

| 3 | Cl | 2.5 | 15 |

| 4 | Br | 3.1 | 12 |

| 5 | I | 4.0 | 18 |

| 6 | CH3 | 1.5 | 11 |

| 7 | OCH3 | 2.8 | 25 |

| 8 | CN | 5.2 | 35 |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. The following sections provide detailed protocols for the key experiments cited in the study of 8-OH-DPAT analogs.

Radioligand Binding Assay for 5-HT1A and 5-HT7 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A and 5-HT7 receptors.

Materials:

-

Receptor Source: Membranes from cells stably expressing human 5-HT1A or 5-HT7 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]8-OH-DPAT for 5-HT1A receptors; [³H]5-CT for 5-HT7 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

-

Non-specific Binding Control: 10 µM 5-HT or another suitable high-affinity ligand.

-

Test Compounds: 8-OH-DPAT analogs dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the receptor of interest in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Assay buffer

-

Radioligand at a concentration near its Kd value.

-

A range of concentrations of the test compound or the non-specific binding control.

-

Membrane preparation (typically 20-50 µg of protein).

-

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

Objective: To determine the potency (EC50) and efficacy (Emax) of agonist compounds at the 5-HT1A receptor by measuring G-protein activation.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: 10 µM final concentration.

-

Test Compounds: Agonist compounds (8-OH-DPAT analogs).

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Assay buffer

-

GDP

-

A range of concentrations of the agonist test compound.

-

Membrane preparation (20-50 µg of protein).

-

-

Pre-incubate for 15 minutes at 30°C.

-

-

Initiation of Reaction:

-

Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate for 30 minutes at 30°C.

-

-

Filtration and Quantification:

-

Terminate the reaction, filter, and quantify the radioactivity as described in the radioligand binding assay protocol.

-

-

Data Analysis:

-

Calculate the specific binding of [³⁵S]GTPγS.

-

Plot the specific binding as a function of the agonist concentration and determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) values using non-linear regression.

-

cAMP Accumulation Assay for 5-HT7 Receptor Functional Activity

Objective: To determine the potency (EC50) and efficacy (Emax) of agonist compounds at the 5-HT7 receptor by measuring the production of cyclic AMP (cAMP).

Materials:

-

Cell Line: Cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).

-

Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compounds: Agonist compounds (8-OH-DPAT analogs).

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating:

-

Plate the cells in a 96-well plate and grow to confluence.

-

-

Compound Treatment:

-

Remove the growth medium and replace it with assay medium.

-

Add a range of concentrations of the agonist test compounds to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the instructions of the cAMP assay kit.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader for HTRF assays).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the agonist concentration and determine the EC50 and Emax values using non-linear regression.

-

Signaling Pathways and Experimental Workflow

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4] Activation of the 5-HT1A receptor by an agonist like 8-OH-DPAT leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The dissociated βγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a GPCR that couples to Gs proteins.[5] Upon agonist binding, it stimulates the activity of adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[5] PKA can then phosphorylate various downstream targets, leading to diverse cellular responses.

Experimental Workflow for SAR Studies of 8-OH-DPAT Analogs

A typical experimental workflow for investigating the SAR of 8-OH-DPAT analogs involves a multi-step process from compound synthesis to in vivo evaluation.

Conclusion

The study of the structure-activity relationship of 8-OH-DPAT analogs at 5-HT1A and 5-HT7 receptors is a dynamic field of research with significant implications for drug discovery. By systematically modifying the chemical structure of 8-OH-DPAT, researchers can develop novel ligands with tailored selectivity and functional activity. This in-depth guide provides the necessary background, quantitative data, and detailed experimental protocols to aid researchers in this endeavor. The provided visualizations of the signaling pathways and experimental workflow further clarify the complex processes involved. Continued exploration of the SAR of 8-OH-DPAT analogs will undoubtedly lead to a better understanding of the roles of 5-HT1A and 5-HT7 receptors in health and disease and facilitate the development of the next generation of serotonergic drugs.

References

- 1. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 3. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [35S]GTPγS Binding Assay [bio-protocol.org]

The Therapeutic Potential of 5-HT1A Modulators in CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The serotonin 1A (5-HT1A) receptor, a key player in the intricate signaling network of the central nervous system (CNS), has emerged as a promising therapeutic target for a spectrum of neurological and psychiatric disorders. Its widespread distribution in brain regions critical for mood, cognition, and emotional regulation underscores its significance in the pathophysiology of conditions such as anxiety, depression, schizophrenia, and Parkinson's disease. This technical guide provides an in-depth exploration of the therapeutic potential of 5-HT1A modulators, detailing their mechanisms of action, summarizing key quantitative data, and outlining essential experimental protocols for their evaluation.

The 5-HT1A Receptor: A Central Modulator of Serotonergic Neurotransmission

The 5-HT1A receptor is a subtype of the serotonin receptor family and a member of the G protein-coupled receptor (GPCR) superfamily. It is expressed both as a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, amygdala, and prefrontal cortex. This dual localization allows it to exert a fine-tuned control over serotonin levels and signaling.

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonin-producing neurons, these receptors act as a negative feedback mechanism. Activation of 5-HT1A autoreceptors inhibits the firing of serotonergic neurons, thereby reducing the release of serotonin into the synapse.

Postsynaptic Heteroreceptors: Found on non-serotonergic neurons, these receptors mediate the effects of serotonin on target cells. Their activation can lead to various cellular responses, influencing neuronal excitability and downstream signaling cascades.

Mechanism of Action and Signaling Pathways

5-HT1A receptors are primarily coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

Canonical Gαi/o-Mediated Pathway

The primary signaling cascade involves the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).

Gβγ-Mediated Signaling

The Gβγ subunit can also directly interact with and modulate the activity of various ion channels and enzymes. A key effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Biased Agonism: A New Frontier

The concept of biased agonism, or functional selectivity, has gained significant attention in 5-HT1A receptor pharmacology. This phenomenon describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others. This offers the exciting possibility of developing drugs with improved therapeutic profiles and fewer side effects by selectively targeting desired signaling cascades.

Preclinical Pharmacological Profile of 5-HT1A Modulator 2 Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available information on a compound specifically named "5-HT1A modulator 2 hydrochloride" is limited. It is described as a derivative of 8-OH-DPAT and a modulator of the 5-HT1A receptor with a Ki of 53 nM.[1] Due to the scarcity of further specific data, this document provides a comprehensive preclinical pharmacological profile of the well-characterized and structurally related prototypical 5-HT1A agonist, (±)-8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), to serve as a representative example. The data presented herein for 8-OH-DPAT is intended to illustrate the expected pharmacological characteristics of a potent 5-HT1A modulator.

Introduction

The serotonin 1A (5-HT1A) receptor is a key target in the development of therapeutics for mood and anxiety disorders.[2] As a member of the G-protein coupled receptor (GPCR) superfamily, its activation leads to a cascade of intracellular events that modulate neuronal activity.[2][3] 5-HT1A receptors are strategically located both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions including the hippocampus, amygdala, and cortex.[2] This dual role allows for complex regulation of the serotonergic system. Modulators of the 5-HT1A receptor, such as this compound, are therefore of significant interest for their potential therapeutic effects. This guide details the preclinical pharmacological attributes of a potent 5-HT1A modulator, using 8-OH-DPAT as a reference compound.

In Vitro Pharmacology

Receptor Binding Affinity

The initial characterization of a novel compound involves determining its affinity for the primary target and a panel of other receptors to assess its selectivity.

Table 1: Receptor Binding Profile of 8-OH-DPAT

| Receptor/Transporter | Species | Radioligand | Ki (nM) | Reference |

| 5-HT1A | Human | [³H]8-OH-DPAT | ~1-10 | [4][5] |

| 5-HT1B | Human | various | >1000 | [4] |

| 5-HT1D | Human | various | Moderate Affinity | [6] |

| 5-HT2A | Human | [³H]Ketanserin | >1000 | [7] |

| 5-HT7 | Human | [³H]5-CT | 466 | [4] |

| Dopamine D2 | Rat | [³H]Spiperone | Moderate Affinity | [7] |

| Serotonin Transporter (SERT) | Human | [³H]Citalopram | Moderate Affinity | [6][8] |

Note: The Ki for this compound is reported to be 53 nM.[1]

Functional Activity

Functional assays are crucial to determine the intrinsic activity of the compound at the receptor, classifying it as an agonist, antagonist, or partial agonist.

Table 2: Functional Activity Profile of 8-OH-DPAT

| Assay | System | Effect | EC50/IC50 (nM) | Emax (%) | Reference |

| [³⁵S]GTPγS Binding | Rat Hippocampal Membranes | Agonist | ~10-100 | ~90 | [5][9] |

| cAMP Accumulation (Forskolin-stimulated) | Rat Hippocampal Membranes | Agonist (Inhibition) | ~10-50 | ~50-100 | [5] |

Signaling Pathways

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[3] It also involves the modulation of ion channels, such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization.[3] Furthermore, 5-HT1A receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][10][11]

In Vivo Pharmacology

Animal Models of Anxiety and Depression

The anxiolytic and antidepressant potential of a compound is evaluated in various behavioral models in rodents.

Table 3: In Vivo Efficacy of 8-OH-DPAT

| Model | Species | Doses (mg/kg) | Route | Effect | Reference |

| Elevated Plus Maze | Rat/Mouse | 0.01 - 1.0 | s.c. | Increased time in open arms | [12] |

| Forced Swim Test | Rat | 1.0 | i.p. | Decreased immobility time | [13][14] |

| Anxiety/Defense Test Battery | Rat | 0.01 - 1.0 | s.c. | Reduced defensive behaviors | [12] |

| 8-OH-DPAT-induced Hypothermia | Mouse | 0.5 - 2.0 | s.c. | Dose-dependent decrease in body temperature | [15][16] |

Pharmacokinetics

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Table 4: Pharmacokinetic Parameters of 8-OH-DPAT in Rats

| Parameter | Route | Value | Unit | Reference |

| Tmax (Peak Plasma Concentration Time) | s.c. | 5 | min | [17] |

| Brain Tmax | s.c. | 15 | min | [17] |

| Half-life (t½) | i.v. | 1.56 | h | [18] |

| Oral Bioavailability | p.o. | 2.6 | % | [18] |

| Clearance | i.v. | 1.10 | ml/min | [18] |

| Volume of Distribution | i.v. | 0.14 | L | [18] |

Note: The low oral bioavailability of 8-OH-DPAT is attributed to extensive first-pass metabolism.[18]

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the 5-HT1A receptor are prepared from cultured cells or brain tissue by homogenization and centrifugation.[19] The final pellet is resuspended in an appropriate buffer.

-

Assay: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the unlabeled test compound.[19]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[19]

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation by an agonist.

Detailed Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the 5-HT1A receptor are prepared.

-

Assay: Membranes are incubated in a buffer containing GDP, the test compound at various concentrations, and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[20][21]

-

Incubation: The mixture is incubated to allow for receptor activation and subsequent binding of [³⁵S]GTPγS to the Gα subunit.[21]

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.[22]

-

Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.[20]

-

Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the test compound, which indicate its potency and efficacy as an agonist.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety in rodents.[1][23]

Detailed Methodology:

-

Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two enclosed arms.[2][24]

-

Procedure: Rodents are placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).[24][25]

-

Data Collection: The animal's behavior is recorded by an overhead camera and analyzed using tracking software.[2]

-

Parameters Measured: Key parameters include the time spent in the open arms versus the closed arms and the number of entries into each arm type.[2]

-

Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, as this indicates a reduction in the natural aversion to open, elevated spaces.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common screening tool for antidepressant activity.[26][27]

Detailed Methodology:

-

Apparatus: A transparent cylindrical container is filled with water to a depth where the animal cannot touch the bottom.[26][28] The water temperature is maintained at 24-25°C.[29]

-

Procedure: The animal is placed in the water-filled cylinder for a 6-minute session.[26][30]

-

Data Collection: The session is video-recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored, typically during the last 4 minutes of the test.[28]

-

Interpretation: A state of "behavioral despair" is inferred from the time spent immobile. Antidepressant compounds are expected to decrease the duration of immobility and increase active behaviors like swimming and climbing.[27]

Conclusion

The preclinical pharmacological profile of a potent 5-HT1A modulator, exemplified by 8-OH-DPAT, demonstrates high affinity and selectivity for the 5-HT1A receptor, potent agonist activity in functional assays, and efficacy in animal models of anxiety and depression. While "this compound" shows a promising binding affinity for the 5-HT1A receptor, further comprehensive in vitro and in vivo studies, as outlined in this guide, would be necessary to fully elucidate its therapeutic potential. The detailed experimental protocols and pathway diagrams provided herein offer a framework for the continued investigation and development of novel 5-HT1A receptor modulators.

References

- 1. protocols.io [protocols.io]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dimerization of 8-OH-DPAT increases activity at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence for differential effects of 8-OH-DPAT on male and female rats in the Anxiety/Defense Test Battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.universityofgalway.ie [research.universityofgalway.ie]

- 15. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of 8‐OH‐DPAT‐ind... preview & related info | Mendeley [mendeley.com]

- 17. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 23. researchgate.net [researchgate.net]

- 24. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 25. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 26. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 27. researchgate.net [researchgate.net]

- 28. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 29. animal.research.wvu.edu [animal.research.wvu.edu]

- 30. m.youtube.com [m.youtube.com]

5-HT1A receptor signaling pathways and downstream effects

An in-depth technical guide on the core signaling pathways and downstream effects of the 5-HT1A receptor, designed for researchers, scientists, and drug development professionals.

Introduction

The Serotonin-1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) and a key player in the central nervous system. As a member of the 5-HT receptor family, it binds the neurotransmitter serotonin with high affinity.[1] 5-HT1A receptors are strategically located in the brain; they function as presynaptic autoreceptors on serotonergic neurons in the raphe nuclei, where they create a negative feedback loop to inhibit serotonin release, and as postsynaptic heteroreceptors in various regions, including the hippocampus, cortex, and amygdala, where they modulate neuronal activity.[2][3][4] This dual role places the 5-HT1A receptor at the center of emotional regulation, mood, and cognition, making it a critical target for therapeutic agents treating anxiety, depression, and other CNS disorders.[5][6] This guide provides a detailed examination of its complex signaling mechanisms, quantitative ligand interactions, and the experimental methodologies used for its study.

G-Protein-Coupled Signaling Pathways

The 5-HT1A receptor primarily couples to inhibitory G-proteins of the Gi/o family, initiating a cascade of intracellular events.[2][7] The specific G-protein subtype can vary by location, with a preference for Gi3 in presynaptic 5-HT neurons and Gi2 in postsynaptic hippocampal neurons, which may contribute to differential signaling and desensitization.

Canonical Gαi-Mediated Pathway: Adenylyl Cyclase Inhibition

The most well-characterized signaling pathway for the 5-HT1A receptor involves the Gαi subunit. Upon receptor activation, the Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase (AC).[8] This action reduces the intracellular conversion of ATP to cyclic AMP (cAMP).[7] The resulting decrease in cAMP levels leads to lower activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous cellular substrates, including transcription factors.[2][7] This canonical pathway is a primary mechanism by which postsynaptic 5-HT1A heteroreceptors exert their inhibitory influence on neuronal function.[2]

Gβγ-Mediated Signaling: Ion Channel Modulation

Following G-protein activation, the liberated Gβγ subunit dimer acts as a signaling molecule itself. It directly interacts with and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][8] This activation increases K+ conductance, causing an efflux of potassium ions that leads to hyperpolarization of the neuronal membrane.[1][2] The hyperpolarization makes the neuron less likely to fire an action potential. Concurrently, the Gβγ subunit can also inhibit voltage-gated Ca2+ channels, reducing calcium influx, which further suppresses neuronal excitability and neurotransmitter release.[2][9]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Beyond canonical pathways, the 5-HT1A receptor activates the Extracellular signal-Regulated Kinase (ERK) pathway, traditionally associated with growth factors.[2] This activation is complex and dependent on the Gβγ subunit.[10] It initiates a cascade involving the recruitment of adaptor proteins like Shc and Grb2, activation of the small GTPase Ras, and subsequent phosphorylation of Raf, MEK1/2, and ultimately ERK1/2.[2][10] Critically, this process often requires clathrin-mediated endocytosis of the receptor in a calmodulin-dependent manner, suggesting a link between receptor trafficking and signaling.[2][11] The outcome of ERK activation is context-dependent, promoting ERK phosphorylation in the cortex while inhibiting it in the hippocampus, likely due to the confounding effect of presynaptic inhibition in that region.[5]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Activation of the 5-HT1A receptor also stimulates the PI3K/Akt signaling cascade, a crucial pathway for cell survival and neuroprotection.[2] This G-protein-dependent process is initiated by the Gβγ subunit, which activates PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for the protein kinase Akt (also known as Protein Kinase B), leading to its phosphorylation and activation.[10] Activated Akt then phosphorylates a variety of downstream targets to mediate neuroprotective and anti-apoptotic effects.[2]

References

- 1. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional regulation of the 5-HT1A receptor: implications for mental illness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneuropsychiatry.org [jneuropsychiatry.org]

- 6. Transcriptional Regulation of the Human 5-HT1A Receptor Gene by Lithium: Role of Deaf1 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]